

An In-depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Bromophenylethynyl)trimethylsilane
Cat. No.:	B099203
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent that has become an indispensable building block in modern organic synthesis. Its unique structure, featuring a reactive bromine atom on the phenyl ring and a protected terminal alkyne, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of pharmaceuticals and advanced materials.

Chemical Properties

(4-Bromophenylethynyl)trimethylsilane is a white to light yellow crystalline solid. The presence of the bromine atom and the trimethylsilyl-protected alkyne makes it a valuable intermediate for a variety of coupling reactions.^[1]

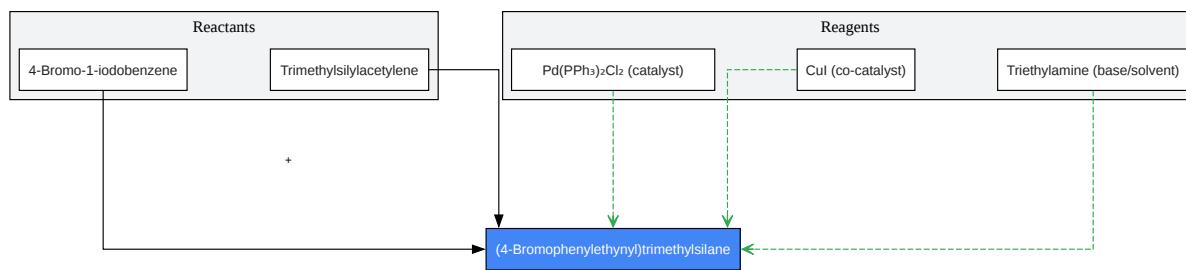
Physical and Chemical Data

The key physical and chemical properties of **(4-Bromophenylethynyl)trimethylsilane** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₃ BrSi	[2][3]
Molecular Weight	253.21 g/mol	[2][3]
Melting Point	61-63 °C	[2][3]
Boiling Point	247.1 °C at 760 mmHg	
Density	1.23 g/mL	
CAS Number	16116-78-2	[2][3]
Appearance	White to light yellow powder/crystal	[1]
Solubility	Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(4-Bromophenylethynyl)trimethylsilane**.


Spectroscopy	Key Peaks/Signals
¹ H NMR (CDCl ₃ , 500 MHz)	δ 7.19-7.06 (m, 4H, ArH), 0.00 (s, 9H, Si(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 125 MHz)	δ 133.5, 131.6, 122.8, 122.3, 104.0, 95.7, 0.00
Infrared (IR)	Characteristic peaks for C≡C stretching and Si-C vibrations.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight.

Synthesis and Reactivity

The primary route for the synthesis of **(4-Bromophenylethynyl)trimethylsilane** is through a palladium-catalyzed Sonogashira coupling reaction.[4]

Synthesis of (4-Bromophenylethynyl)trimethylsilane

A common method involves the coupling of 4-bromo-1-iodobenzene with trimethylsilylacetylene.[4] The higher reactivity of the carbon-iodine bond allows for selective reaction at the iodo position.

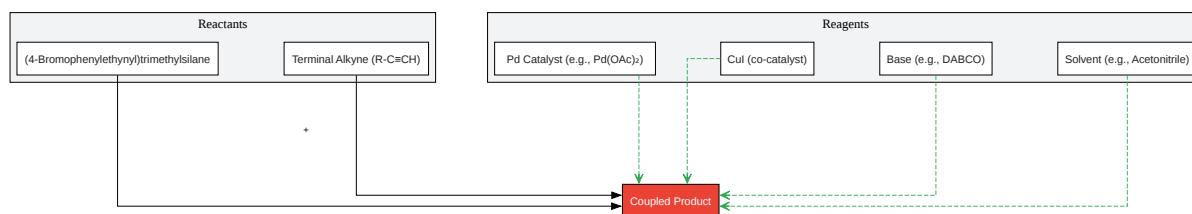
[Click to download full resolution via product page](#)

Caption: Synthesis of (4-Bromophenylethynyl)trimethylsilane.

Experimental Protocol: Synthesis

Materials:

- 4-bromo-1-iodobenzene
- Trimethylsilylacetylene
- Dichlorobis(triphenylphosphine)palladium(II) $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous


- Ethyl acetate (EtOAc)
- Hexane
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Nitrogen gas supply
- Standard glassware for organic synthesis

Procedure:

- To a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromo-1-iodobenzene (1.0 eq).
- Add anhydrous triethylamine to dissolve the starting material.
- To the stirred solution, sequentially add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), copper(I) iodide (0.1 eq), and trimethylsilylacetylene (1.1 eq).
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the excess triethylamine by vacuum evaporation.
- Adjust the pH of the residue to ~1 by adding 1 N hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford **(4-Bromophenylethynyl)trimethylsilane** as a white solid.

Key Reactions: Sonogashira Coupling

(4-Bromophenylethynyl)trimethylsilane is a key substrate in Sonogashira coupling reactions, where the bromine atom is coupled with a terminal alkyne to form a new carbon-carbon bond. This reaction is fundamental in the synthesis of conjugated systems.[4][5]

[Click to download full resolution via product page](#)

Caption: Sonogashira coupling reaction workflow.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of **(4-Bromophenylethynyl)trimethylsilane** with a generic terminal alkyne.

Materials:

- **(4-Bromophenylethynyl)trimethylsilane**
- Terminal alkyne (e.g., phenylacetylene)
- Palladium(II) acetate [Pd(OAc)₂]
- Copper(I) iodide (CuI)

- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Acetonitrile (MeCN), anhydrous
- Hexane
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask containing a magnetic stir bar, add **(4-Bromophenylethynyl)trimethylsilane** (1.0 eq).
- Add palladium(II) acetate (0.02 eq), copper(I) iodide (0.02 eq), and DABCO (3.0 eq).
- Add the terminal alkyne (1.2 eq).
- Add anhydrous acetonitrile to the flask.
- Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
- Monitor the reaction by TLC using a hexane/ethyl acetate mixture as the eluent. The reaction is typically complete within 2-4 hours.
- Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.
- Purify the resulting residue by flash column chromatography on silica gel.
- Combine the fractions containing the pure product and evaporate the solvent to yield the final coupled product.

Applications in Research and Development

The unique chemical properties of **(4-Bromophenylethynyl)trimethylsilane** make it a valuable tool in various fields of research and development.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules with potential biological activity.^{[1][6]} The ability to form carbon-carbon bonds through Sonogashira coupling is essential for constructing the core scaffolds of many drug candidates and agrochemicals.^[6]

Materials Science

(4-Bromophenylethynyl)trimethylsilane is utilized in the development of advanced materials. ^[1] It is a precursor for the synthesis of:

- Organic Light-Emitting Diodes (OLEDs): Used in the creation of conjugated polymers for OLEDs.^[6]
- Organic Photovoltaics (OPVs): Serves as a building block for novel organic electronic materials.^[6]
- Liquid Crystals and Polymers: The introduction of the silyl group can impart desirable properties such as thermal stability and enhanced processability to these materials.^{[1][6]}

Safety and Handling

(4-Bromophenylethynyl)trimethylsilane should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Causes skin and serious eye irritation.
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
- Storage: Store at room temperature in a dry, well-ventilated place.

Conclusion

(4-Bromophenylethynyl)trimethylsilane is a highly versatile and valuable intermediate in organic synthesis. Its bifunctional nature allows for the strategic construction of complex molecular architectures, driving innovation in drug discovery, agrochemical development, and

materials science. A thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-?bromo-?4-?[2-?(trimethylsilyl)?ethynyl]?-(16116-78-2) 1H NMR [m.chemicalbook.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. nbinno.com [nbino.com]
- 5. (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099203#4-bromophenylethynyl-trimethylsilane-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com